

1,3-Dioxan-4-one basic properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dioxan-4-one

Cat. No.: B14726428

[Get Quote](#)

An In-Depth Technical Guide to **1,3-Dioxan-4-one**: Properties, Structure, and Applications

Introduction

1,3-Dioxan-4-one is a heterocyclic organic compound featuring a six-membered ring containing two oxygen atoms at positions 1 and 3, and a carbonyl group at the 4-position. This unique arrangement confers a bifunctional nature to the molecule, incorporating both an acetal and a cyclic ester (lactone) moiety.^[1] While the parent 1,3-dioxane structure is widely recognized as a stable protecting group for carbonyl compounds, the introduction of the ketone at the 4-position transforms the scaffold into a reactive and versatile synthetic intermediate.^[1] This guide provides a comprehensive overview of the fundamental properties, structure, synthesis, and reactivity of **1,3-Dioxan-4-one**, with a focus on its applications for researchers in chemistry and drug development.

Core Structure and Physicochemical Properties

The structure of **1,3-Dioxan-4-one** can be conceptualized as the product of cyclization between 3-hydroxypropanoic acid and formaldehyde.^[1] Conformational analysis reveals that, similar to cyclohexane, the 1,3-dioxane ring preferentially adopts a chair-like conformation to minimize steric strain.^[2] The shorter C-O bond lengths compared to C-C bonds result in more significant 1,3-diaxial interactions, which influences the stereochemical outcomes of its derivatives.^[2]

Physicochemical Data

The key physicochemical properties of the parent **1,3-Dioxan-4-one** are summarized below. These computed values provide a baseline for understanding its behavior in various chemical environments.

Property	Value	Source
IUPAC Name	1,3-dioxan-4-one	PubChem[3]
Molecular Formula	C ₄ H ₆ O ₃	PubChem[3]
Molecular Weight	102.09 g/mol	PubChem[3]
CAS Number	5962-32-3	PubChem[3]
Canonical SMILES	C1COCOC1=O	PubChem[3]
InChI Key	NENKKJDNYSKDBT-UHFFFAOYSA-N	PubChem[1][3]
XLogP3	-0.2	PubChem[3]
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	0	PubChem
Exact Mass	102.031694049 Da	PubChem[3]
Polar Surface Area	35.5 Å ²	PubChem[3]

Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and structural elucidation of **1,3-Dioxan-4-one** and its derivatives. Below are the expected characteristic signals based on its functional groups.

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber
¹ H NMR	H at C2 (acetal)	~4.9-5.2 ppm
	H at C5	~2.7-2.9 ppm
	H at C6	~4.3-4.5 ppm
¹³ C NMR	C4 (carbonyl)	~170 ppm
	C2 (acetal)	~90-95 ppm
	C6	~65-70 ppm
	C5	~35-40 ppm
IR Spectroscopy	C=O stretch (lactone)	~1730-1750 cm ⁻¹
	C-O-C stretch (acetal/ester)	~1100-1250 cm ⁻¹ (multiple bands)

Synthesis and Reactivity

Synthetic Routes

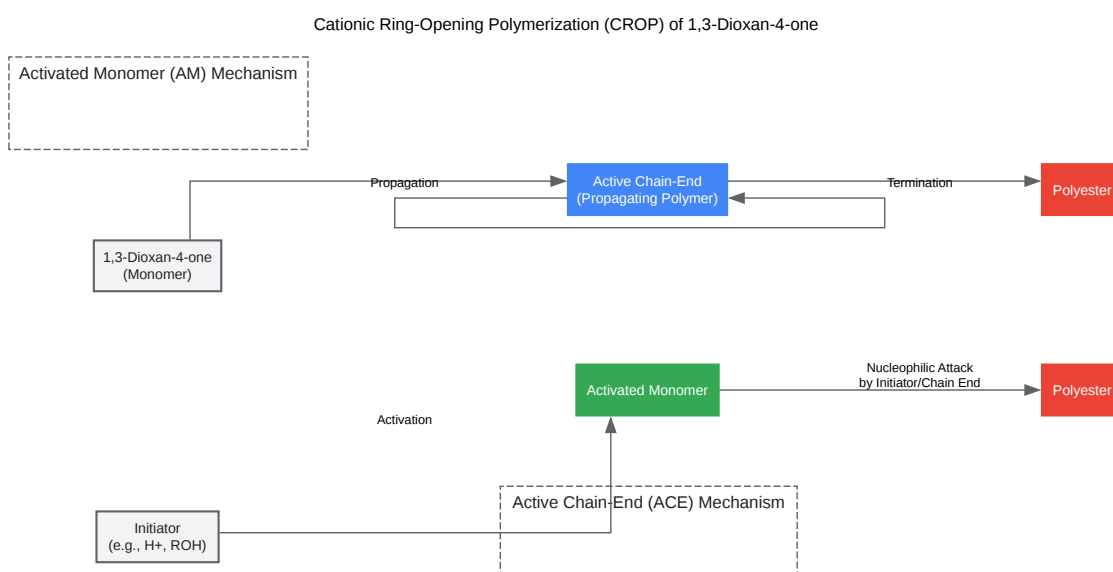
The **1,3-Dioxan-4-one** ring system is typically synthesized via acid-catalyzed cyclization reactions. The most prevalent method involves the reaction of a β -hydroxy carboxylic acid with an aldehyde or ketone. For the parent compound, this corresponds to the reaction of 3-hydroxypropanoic acid with formaldehyde. Substituted derivatives are commonly prepared from the corresponding substituted β -hydroxy acids and carbonyl compounds.

Key Reactivity

The reactivity of **1,3-Dioxan-4-one** is dominated by its two core functional groups: the acetal and the lactone. Key reactions include:

- Reactions at the Carbonyl Group: Standard carbonyl chemistry, such as reduction or addition of nucleophiles.

- Ring Cleavage: Hydrolysis of the ester (lactone) or acetal moieties under acidic or basic conditions.
- Cationic Ring-Opening Polymerization (CROP): A primary method for synthesizing polyesters.[1] This polymerization can proceed through two distinct mechanistic pathways: the Activated Monomer (AM) mechanism and the Active Chain-End (ACE) mechanism.[1] The AM mechanism is generally favored when an external alcohol initiator is present.[1]



[Click to download full resolution via product page](#)

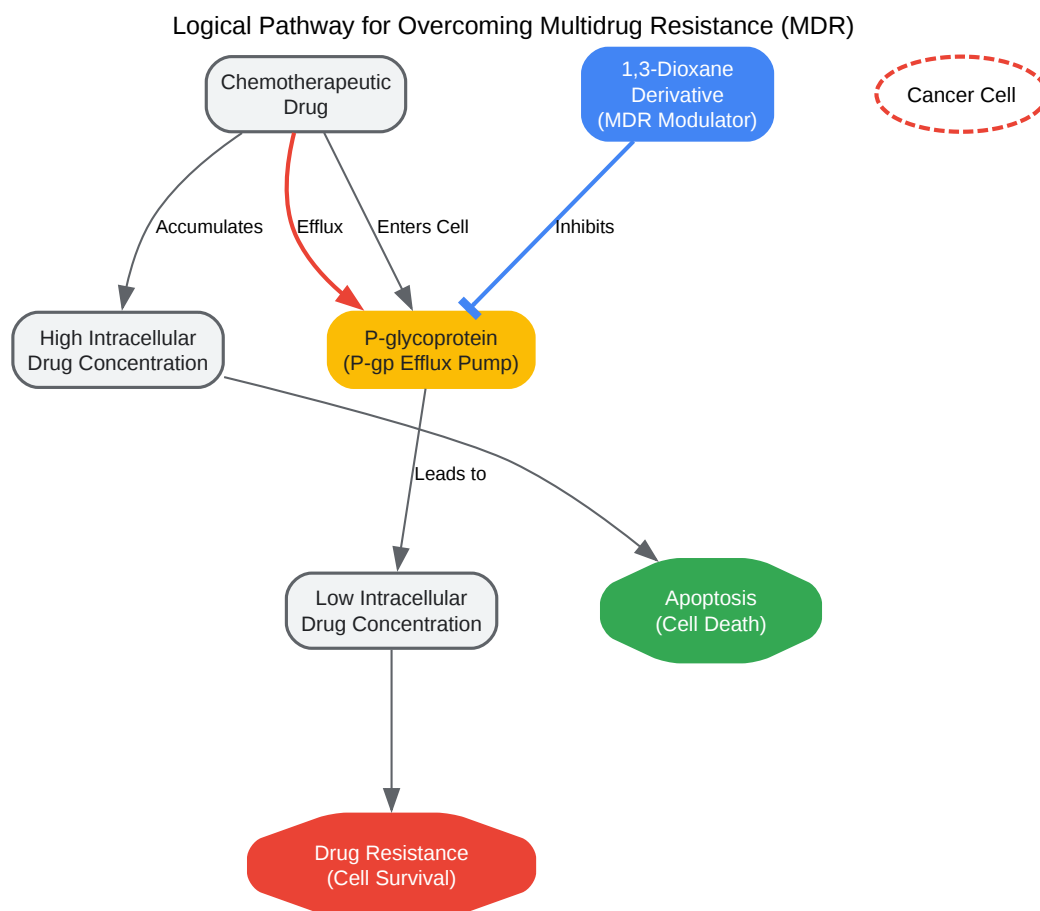
Cationic Ring-Opening Polymerization (CROP) Mechanisms.

Applications in Drug Development and Medicinal Chemistry

The 1,3-dioxane scaffold is of significant interest to medicinal chemists. Derivatives have been explored for a wide range of biological activities, including as antiparasmodial agents, insecticides, and topoisomerase I inhibitors.[1]

Overcoming Multidrug Resistance (MDR)

A particularly promising application lies in combating multidrug resistance (MDR) in cancer chemotherapy, a major cause of treatment failure.[4][5] MDR is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from tumor cells, reducing their intracellular concentration and efficacy.[4][5] Certain 1,3-dioxane derivatives have been shown to act as effective MDR modulators.[1][4][6] These compounds can interact with P-gp, inhibiting its function and restoring the sensitivity of cancer cells to chemotherapeutic agents.[4]



[Click to download full resolution via product page](#)

Mechanism of MDR reversal by 1,3-dioxane derivatives.

Experimental Protocols

Protocol 1: General Synthesis of 1,3-Dioxan-4-one Derivatives

This protocol describes a general method for the acid-catalyzed synthesis of a **1,3-dioxan-4-one** derivative from a β -hydroxy acid and an aldehyde, adapted from common acetalization procedures.[7]

- Reagents and Setup:
 - Equip a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser.
 - Charge the flask with the β -hydroxy acid (1.0 eq.), the aldehyde (1.1 eq.), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~ 0.02 eq.), and a suitable solvent for azeotropic water removal (e.g., toluene).
- Reaction:
 - Heat the reaction mixture to reflux.
 - Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
 - Continue reflux until the starting material is consumed (typically 2-6 hours).
- Workup and Purification:
 - Cool the reaction mixture to room temperature.
 - Wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize the acid catalyst, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
 - Purify the crude product using silica gel column chromatography or distillation to yield the desired **1,3-Dioxan-4-one** derivative.

Protocol 2: Cationic Ring-Opening Polymerization (CROP)

This protocol outlines a general procedure for the CROP of a **1,3-Dioxan-4-one** monomer, which can be adapted for specific catalysts and conditions.^{[8][9]}

- Monomer and Glassware Preparation:

- Dry all glassware in an oven at $>120^{\circ}\text{C}$ overnight and cool under a stream of dry nitrogen or argon.
- Purify the **1,3-Dioxan-4-one** monomer by distillation over a suitable drying agent (e.g., CaH_2) under an inert atmosphere.
- Dry the solvent (e.g., dichloromethane) using a solvent purification system or by distillation over CaH_2 .
- Polymerization:
 - In a flame-dried Schlenk tube under an inert atmosphere, dissolve the purified monomer in the anhydrous solvent.
 - If using an alcohol initiator (for the AM mechanism), add it via syringe.
 - Initiate the polymerization by adding a solution of the cationic initiator (e.g., triflic acid, $\text{CF}_3\text{SO}_3\text{H}$) in the reaction solvent at the desired temperature (e.g., 25°C).
 - Allow the reaction to stir for the specified time. Monitor monomer conversion by taking aliquots and analyzing them via ^1H NMR spectroscopy.
- Termination and Isolation:
 - Terminate the polymerization by adding a quenching agent, such as a solution of pyridine or triethylamine in the solvent.
 - Precipitate the resulting polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
 - Collect the polymer by filtration or decantation, wash with the non-solvent, and dry under vacuum to a constant weight.
 - Characterize the polymer's molecular weight and dispersity (\bar{M}_w/\bar{M}_n) using Gel Permeation Chromatography (GPC).[\[10\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dioxan-4-one | 5962-32-3 | Benchchem [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 1,3-Dioxan-4-one | C₄H₆O₃ | CID 10129907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dioxane - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- To cite this document: BenchChem. [1,3-Dioxan-4-one basic properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14726428#1-3-dioxan-4-one-basic-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com